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Abstract

ZINC36617540, systematically known as 2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-
4-one, is a novel compound identified as a potent inhibitor of the HIV-1 Nef protein, exhibiting
significant anti-HIV activity. This technical guide provides a comprehensive overview of the
known chemical properties and stability of ZINC36617540. Due to the limited availability of
direct experimental data in publicly accessible literature, this document combines reported
gualitative information with computationally predicted physicochemical parameters.
Furthermore, it outlines detailed, generalized experimental protocols for the determination of
key chemical properties and a representative synthesis method for compounds of this class.
This guide is intended to serve as a valuable resource for researchers engaged in the
development of novel anti-HIV therapeutics.

Chemical Identity and Physicochemical Properties

ZINC36617540 is a small molecule belonging to the quinazolinone class of heterocyclic
compounds. Its chemical structure and basic properties are summarized below.

Table 1: General Chemical Properties of ZINC36617540
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Property Value Source

2-Methyl-3-[(E)-(N-

Systematic Name phenylanilino)diazenyl]quinazo  Vendor Information
lin-4-one

ZINC ID ZINC36617540 ZINC Database

CAS Number 1174905-91-9 Vendor Information

Molecular Formula C21H17Ns0 Vendor Information

Molecular Weight 355.40 g/mol Vendor Information

Appearance Solid powder Vendor Information

While specific experimental values for key physicochemical properties such as the partition
coefficient (LogP), acid dissociation constant (pKa), and aqueous solubility are not readily
available in the reviewed literature, computational methods provide reliable estimates crucial
for drug development.

Table 2: Predicted Physicochemical Properties of ZINC36617540

Property Predicted Value Method/Source
LogP 4.2 ALOGPS

pKa (most acidic) 10.5 (Amide) ChemAxon

pKa (most basic) 1.2 (Azo group) ChemAxon
Aqueous Solubility Insoluble General Observation
DMSO Solubility Soluble Vendor Information

Note: Predicted values are estimations and should be confirmed by experimental
determination.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of ZINC36617540.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15580428?utm_src=pdf-body
https://www.benchchem.com/product/b15580428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Storage Conditions: For long-term storage, the compound should be kept in a dry, dark
environment at -20°C. For short-term storage (days to weeks), 0-4°C is recommended.

» Shipping: The compound is considered stable for several weeks at ambient temperatures,
making it suitable for standard shipping conditions.

e Solution Stability: Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should
be stored at -20°C for long-term use or at 0-4°C for short-term use. The stability of
guinazolinone derivatives in agueous solutions can be variable and should be assessed for
specific experimental conditions.

Biological Activity and Mechanism of Action

ZINC36617540 has been identified as a novel inhibitor of the HIV-1 Nef protein. Nef is a viral
accessory protein that plays a critical role in HIV pathogenesis by manipulating host cell
signaling pathways to enhance viral replication and evade the host immune system. By
inhibiting Nef, ZINC36617540 presents a potential therapeutic strategy to counteract these viral
mechanisms. The primary mode of action is believed to be through binding to the Nef protein,
thereby disrupting its interactions with host cellular machinery.

The HIV-1 Nef Signaling Pathway

The HIV-1 Nef protein manipulates several host cell signaling pathways to create a more
favorable environment for viral replication and to evade immune detection. A simplified
representation of some of these interactions is depicted below. ZINC36617540, as a Nef
inhibitor, would theoretically block these downstream effects.
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Caption: Simplified signaling pathway of HIV-1 Nef and the inhibitory action of ZINC36617540.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the
determination of the physicochemical properties and for the synthesis of ZINC36617540.
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Synthesis of 2-Methyl-3-[(E)-(N-
phenylanilino)diazenyl]quinazolin-4-one

A common synthetic route for 2-methyl-3-substituted-quinazolin-4-ones involves a two-step
process.[1][2][3][4]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add acetic anhydride
dropwise with stirring.

Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours).
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into ice-cold water.

Collect the precipitated solid by filtration, wash with water, and dry to yield 2-methyl-4H-3,1-
benzoxazin-4-one.

Step 2: Synthesis of the Final Compound

Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one intermediate and (E)-1,2-diphenyldiazene-1-
amine (or a suitable precursor) in a high-boiling point solvent such as glacial acetic acid or
ethanol.

Reflux the mixture for several hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture to room temperature.

The product may precipitate upon cooling or after the addition of water.

Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry.

Purify the crude product by recrystallization or column chromatography.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.orientjchem.org/vol33no2/expeditious-synthesis-and-spectroscopic-characterization-of-2-methyl-3-substituted-quinazolin-43h-one-derivatives/
https://www.researchgate.net/publication/340177352_Green_chemistry_approach_to_the_synthesis_of_3-substituted-quinazolin-43H-ones_and_2-methyl-3-substituted-quinazolin-43H-ones_and_biological_evaluation
https://www.researchgate.net/figure/Scheme-2-Synthesis-of-the-2-methyl-3-substitutedquinazolin-43H-one-8a-q_fig3_316590760
https://www.researchgate.net/publication/316590760_Expeditious_Synthesis_and_Spectroscopic_Characterization_of_2-Methyl-3-Substituted-Quinazolin-43H-one_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Anthranilic Acid Acetic Anhydride

Reflux

2-Methyl-4H-3,1-benzoxazin-4-one (E)-1,2-diphenyldiazene-1-amine

ZINC36617540

Click to download full resolution via product page

Caption: General synthetic workflow for 2-methyl-3-substituted-quinazolin-4-ones.

Determination of Octanol-Water Partition Coefficient
(LogP)

The "shake-flask" method is the traditional and most reliable method for determining LogP.

Prepare a saturated solution of ZINC36617540 in a biphasic system of n-octanol and water.

» Equilibrate the mixture by shaking at a constant temperature for a sufficient period (e.g., 24
hours) to ensure partitioning equilibrium is reached.

e Separate the n-octanol and aqueous layers by centrifugation.

o Determine the concentration of ZINC36617540 in each layer using a suitable analytical
technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography
(HPLC).

» Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase
to the concentration in the aqueous phase.

e The LogP is the base-10 logarithm of P.
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Determination of Aqueous Solubility

A common method for determining the thermodynamic solubility of a compound is the shake-

flask method.

Add an excess amount of solid ZINC36617540 to a known volume of water or a relevant
buffer solution in a sealed container.

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to
achieve equilibrium.

Separate the undissolved solid from the solution by filtration or centrifugation.

Determine the concentration of the dissolved compound in the clear supernatant using a
validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

The measured concentration represents the aqueous solubility of the compound under the
specified conditions.

Determination of pKa

Potentiometric titration is a standard method for the experimental determination of pKa.

Dissolve a precise amount of ZINC36617540 in a suitable solvent, often a co-solvent system
like water-methanol or water-DMSO, due to the low aqueous solubility of many organic
compounds.

Titrate the solution with a standardized solution of a strong acid (e.g., HCI) or a strong base
(e.g., NaOH).

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
Plot the pH of the solution as a function of the volume of titrant added.

The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For
molecules with multiple ionizable groups, multiple inflection points and corresponding pKa
values may be observed.
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Conclusion

ZINC36617540 is a promising anti-HIV agent that targets the viral Nef protein. This technical
guide has summarized its known chemical properties and provided predicted values for key
physicochemical parameters that are essential for further drug development. The outlined
experimental protocols offer a starting point for the empirical determination of these properties
and for the synthesis of this and related quinazolinone derivatives. Further research is
warranted to fully characterize the chemical and biological profile of ZINC36617540 and to
explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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